N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE
Overview
Description
N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring
Preparation Methods
The synthesis of N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE involves several steps. One common synthetic route includes the reaction of 3,4-dimethylphenylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3,4-dimethoxybenzenesulfonyl chloride under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE can be compared with other benzenesulfonamides, such as:
N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE: This compound has a similar structure but with an acetamide group instead of a dimethoxybenzene group.
N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-N-ETHYLACETAMIDE: This compound has an additional ethyl group, which may alter its chemical properties and biological activities.
Properties
IUPAC Name |
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-3,4-dimethoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S2/c1-15-5-6-18(13-16(15)2)24-31(25,26)19-9-7-17(8-10-19)23-32(27,28)20-11-12-21(29-3)22(14-20)30-4/h5-14,23-24H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIVGDMIJZZRIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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